Product packaging for Lithium, [tris(phenylthio)methyl]-(Cat. No.:CAS No. 14572-78-2)

Lithium, [tris(phenylthio)methyl]-

Cat. No.: B14716359
CAS No.: 14572-78-2
M. Wt: 346.5 g/mol
InChI Key: ZKEDOTSYKSZXLT-UHFFFAOYSA-N
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Description

Fundamental Principles of Carbanion Stabilization by Sulfur

The ability of sulfur to stabilize an adjacent negative charge has been a subject of extensive study. cdnsciencepub.com The increased acidity of C-H bonds adjacent to sulfur atoms is a well-documented phenomenon that has been leveraged for numerous synthetic applications. acs.org For instance, (Phenylthio)nitromethane (PhSCH₂NO₂) is approximately 4 pKa units more acidic than nitromethane (B149229) (CH₃NO₂), highlighting the significant acidifying effect of the thio-substituent. acs.org

Several mechanisms have been proposed to explain this stabilizing effect:

Polarizability : Sulfur's large size and diffuse electron cloud make it highly polarizable. This allows it to effectively stabilize a nearby negative charge through induction, without requiring significant charge delocalization. acs.orgdnmfaizpur.org This is now considered a primary contributor to the stabilization. acs.org

d-p π Bonding (Resonance) : An early explanation invoked the participation of sulfur's empty 3d orbitals in bonding with the carbanion's filled p-orbital. acs.orgsiue.edu This d-orbital conjugation model, while historically influential, has been challenged by theoretical work and is no longer widely accepted as the main stabilizing factor. uclouvain.be

Negative Hyperconjugation : A more current model suggests that stabilization arises from the interaction between the carbanion lone pair (n orbital) and the antibonding orbital (σ) of the adjacent carbon-sulfur bond (nC -> σC-S). uclouvain.be

Historical Development of Trithioorthoformate Anions as Synthetic Equivalents

The development of thio-stabilized carbanions is intrinsically linked to the concept of "umpolung," or polarity inversion. wikipedia.org Introduced by D. Seebach and E.J. Corey, umpolung describes the reversal of the normal polarity of a functional group. dnmfaizpur.orgwikipedia.org A carbonyl group, for example, typically features an electrophilic carbon atom. By converting the carbonyl into a thioacetal or dithiane, the corresponding C-H proton becomes sufficiently acidic (pKa ≈ 30-31) to be removed by a strong base. dnmfaizpur.orgorganic-chemistry.org This generates a nucleophilic carbanion at the original carbonyl carbon, effectively masking an "acyl anion." wikipedia.orgorganic-chemistry.org

This strategy, famously demonstrated in the Corey-Seebach reaction using 1,3-dithianes, allows for reactions that are impossible with the parent carbonyl compound, such as nucleophilic acylation. wikipedia.orgorganic-chemistry.org Trithioorthoformate anions, such as those derived from tris(phenylthio)methane (B57182), are an extension of this principle. They serve as synthetic equivalents for formyl or acyl anions, enabling the construction of complex molecules. dnmfaizpur.orgnih.gov The resulting trithioorthoformate can be hydrolyzed back to a carbonyl group, completing the synthetic transformation. organic-chemistry.orgyoutube.com

Position of Lithium, [tris(phenylthio)methyl]- within the Landscape of Thio-Stabilized Organolithium Reagents

Lithium, [tris(phenylthio)methyl]- is a prominent member of the family of thio-stabilized organolithium reagents. wikipedia.org These reagents are powerful nucleophiles and strong bases, valued for their ability to form new carbon-carbon bonds. wikipedia.org The compound is generated by the deprotonation of its precursor, tris(phenylthio)methane, typically using a strong organolithium base like n-butyllithium (n-BuLi). uniurb.it

Within this class of reagents, Lithium, [tris(phenylthio)methyl]- occupies a specific niche. Compared to the widely used 2-lithio-1,3-dithiane, it offers different steric and electronic properties due to the three phenylthio groups. These groups contribute significantly to the stabilization of the carbanion. The reactivity of such organolithium species can be influenced by the solvent and the presence of additives like tetramethylethylenediamine (TMEDA), which can break down reagent aggregates and enhance reactivity. uniurb.it

The reactions of Lithium, [tris(phenylthio)methyl]- demonstrate its utility as a nucleophile. For example, it has been shown to react with electrophiles like lactones, although the reaction pathways can be complex. rsc.orgrsc.org Its methyl-substituted analog, lithio tris(methylthio)methane, has been employed as a versatile carbonyl anion equivalent in the asymmetric synthesis of α-amino acids and peptides. nih.gov These applications underscore the importance of trithioorthoformate anions as key intermediates in modern organic synthesis.

Data Tables

Table 1: Physicochemical Properties of Tris(phenylthio)methane

This table summarizes the key properties of the precursor to Lithium, [tris(phenylthio)methyl]-.

PropertyValueReferences
CAS Number 4832-52-4 biosynth.comsigmaaldrich.com
Molecular Formula C₁₉H₁₆S₃ biosynth.com
Molecular Weight 340.53 g/mol biosynth.com
Appearance Solid sigmaaldrich.com
Melting Point 39-41 °C (lit.) sigmaaldrich.com
Flash Point 113 °C (closed cup) sigmaaldrich.com
Synonym Triphenyl trithioorthoformate biosynth.comsigmaaldrich.com

Table 2: Approximate pKa Values of Selected Carbon Acids

This table illustrates the acidifying effect of adjacent sulfur atoms compared to other groups.

CompoundStructureApproximate pKaReferences
NitromethaneCH₃NO₂~17 (in water) acs.org
(Phenylthio)nitromethanePhSCH₂NO₂~13 (in water) acs.org
1,3-DithianeC₄H₈S₂~31 (in DMSO) dnmfaizpur.org
Tris(phenylthio)methane(PhS)₃CHNot found, but acidic enough to be deprotonated by n-BuLi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15LiS3 B14716359 Lithium, [tris(phenylthio)methyl]- CAS No. 14572-78-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14572-78-2

Molecular Formula

C19H15LiS3

Molecular Weight

346.5 g/mol

IUPAC Name

lithium;bis(phenylsulfanyl)methylsulfanylbenzene

InChI

InChI=1S/C19H15S3.Li/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H;/q-1;+1

InChI Key

ZKEDOTSYKSZXLT-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)S[C-](SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Lithium, Tris Phenylthio Methyl

Precursor Synthesis and Anion Generation via Deprotonation

The standard laboratory preparation of Lithium, [tris(phenylthio)methyl]- involves the use of tris(phenylthio)methane (B57182) as the direct precursor. researchgate.net Tris(phenylthio)methane, a solid with a melting point of 39-41 °C, serves as the proton source for the generation of the target carbanion. sigmaaldrich.com

The process of anion generation is accomplished through deprotonation. This is typically achieved by reacting tris(phenylthio)methane with a strong base. The most common method involves the addition of one equivalent of n-butyllithium to the precursor in a suitable solvent, such as tetrahydrofuran (B95107) (THF). researchgate.net This reaction quantitatively yields the desired Lithium, [tris(phenylthio)methyl]-. researchgate.net

Optimizing Reaction Conditions for Enhanced Purity and Yield

The purity and yield of Lithium, [tris(phenylthio)methyl]- are highly dependent on stringent control of the reaction conditions. The deprotonation reaction is most effectively carried out at a low temperature, specifically at -78 °C in THF, to ensure the quantitative formation of the lithium salt. researchgate.net

A critical factor for maintaining the purity of the reagent is its thermal instability. As the temperature rises towards ambient levels, an equilibrium is established where the compound can decompose into bis(phenylthio)carbene and lithium phenylthiolate. researchgate.net Consequently, for applications where the nucleophilic character of the tris(phenylthio)methyl anion is desired, it is imperative to generate the reagent and use it immediately at low temperatures. researchgate.net Practical purification of the generated reagent is generally not performed; instead, its purity can be assessed via titration. researchgate.net

ParameterConditionPurpose
Precursor Tris(phenylthio)methaneSource of the tris(phenylthio)methyl proton.
Reagent n-Butyllithium (1 equiv.)Strong base for deprotonation.
Solvent Tetrahydrofuran (THF)Provides solubility for the reagent (up to 2M). researchgate.net
Temperature -78 °CEnsures quantitative generation and minimizes decomposition. researchgate.net
Handling Prepare and use immediatelyAvoids thermal decomposition and ensures high purity for subsequent reactions. researchgate.net

Solution-Phase Structural Characterization and Aggregation Behavior

Lithium, [tris(phenylthio)methyl]- is not typically isolated as a solid and exists as a soluble species in solvents like THF. researchgate.net Its behavior in solution is complex and crucial to its reactivity. The compound's stability is limited, and above -20 °C, it undergoes decomposition. researchgate.net

The aggregation behavior is highlighted by the equilibrium that forms between the lithium reagent and its decomposition products—bis(phenylthio)carbene and lithium phenylthiolate—at warmer temperatures. researchgate.net This dynamic equilibrium indicates that the active species in solution can vary depending on the conditions, influencing the outcome of chemical reactions. The bulky nature of the three phenylthio groups also plays a significant role in its reactivity profile, making it less reactive than its tris(methylthio) counterpart. researchgate.net

Spectroscopic Probes for Active Species Elucidation

A variety of spectroscopic techniques are essential for the analysis of lithium-containing compounds and are applicable for the elucidation of the active species in solutions of Lithium, [tris(phenylthio)methyl]-. spectroscopyonline.com While the reagent's purity is often determined through simple titration with deuterium (B1214612) oxide (D₂O) or methyl iodide (MeI), more sophisticated methods are required for detailed structural analysis. researchgate.net

Spectroscopic tools such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, and ⁷Li NMR) are fundamental for characterizing organolithium compounds in solution, providing insights into their structure and the lithium atom's environment. spectroscopyonline.commsstate.edu Additionally, Fourier-transform infrared (FT-IR) spectroscopy can be employed to identify functional groups and study bonding within the molecule. spectroscopyonline.com These analytical methods are crucial for understanding the composition, structure, and behavior of the reagent in solution. spectroscopyonline.com

Reactivity Profiles and Mechanistic Pathways of Lithium, Tris Phenylthio Methyl

Nucleophilic Additions to Carbonyl and Heteroatomic Electrophiles

Generated typically at low temperatures, around -78°C in tetrahydrofuran (B95107) (THF), by reacting tris(phenylthio)methane (B57182) with n-butyllithium, this reagent's utility is centered on its nucleophilic character. researchgate.net However, its stability is temperature-sensitive; at higher temperatures, it can equilibrate to form a bis(phenylthio)carbene, which can lead to side products. researchgate.net

Chemoselectivity and Regioselectivity in Addition Reactions with Aldehydes, Ketones, Esters, and Lactones

The steric bulk conferred by the three phenylthio groups significantly influences the reagent's reactivity and selectivity. researchgate.net It demonstrates marked chemoselectivity, reacting readily with certain electrophiles while being less reactive toward others.

Aldehydes vs. Ketones: Lithium, [tris(phenylthio)methyl]- readily adds to both saturated and unsaturated aldehydes in a 1,2-addition fashion to yield the corresponding adducts. researchgate.net In contrast, its reaction with common ketones often results in enolization and recovery of the starting ketone, highlighting a high degree of chemoselectivity. researchgate.netmasterorganicchemistry.com This is attributed to the reagent's bulk, which favors attack on the less sterically hindered carbonyl of an aldehyde. researchgate.netlibretexts.org However, it can react with more reactive ketones. researchgate.net

Esters and Lactones: The reactivity with esters and lactones is more complex and can lead to different outcomes depending on the substrate. While detailed studies on a wide range of esters are limited, the reaction with δ-valerolactone provides insight into the intricate pathways that can occur. rsc.org

α,β-Unsaturated Ketones: A notable regioselectivity is observed with unhindered α,β-unsaturated ketones. The reagent undergoes conjugate (1,4-) addition to afford γ-keto trithioorthoesters in good yields. researchgate.net

The following table summarizes the observed chemoselectivity:

ElectrophileReaction TypeProduct Type
Aldehydes (saturated and unsaturated)1,2-Addition1,2-Adducts
Ordinary KetonesEnolization (primarily)Recovered Ketone
Unhindered α,β-Unsaturated KetonesConjugate (1,4-) Additionγ-Keto trithioorthoesters
δ-ValerolactoneComplex/RearrangementPhenyl tetrahydro-2-oxopyran-3-thiocarboxylate

Stereochemical Outcomes of Nucleophilic Attack

Lithium, [tris(phenylthio)methyl]- has been employed in additions to chiral aldehydes, particularly those derived from carbohydrates, where it can exhibit high diastereoselectivity. researchgate.net For instance, in reactions with carbohydrate-based aldehydes like xylose 5-aldehyde or mannose-6-aldehyde, the reagent facilitates a one-carbon elongation with the formation of predominantly a single diastereoisomer. researchgate.net This high stereoselectivity is attributed to the bulky nature of the reagent, which favors attack on the less sterically hindered face of the electrophile. researchgate.net Similarly, in Michael additions to certain nitroalkenes, the stereoselectivity is governed by the existing stereocenters in the substrate, directing the bulky nucleophile to the less hindered face of the double bond. researchgate.net

Complexities and Side Reactions in Specific Substrate Interactions (e.g., δ-Valerolactone)

The reaction of lithium, [tris(phenylthio)methyl]- with δ-valerolactone is a notable example of the complexities that can arise in its reactions. Instead of the expected simple addition product, the reaction yields phenyl tetrahydro-2-oxopyran-3-thiocarboxylate. rsc.org This outcome suggests a more intricate mechanism than a straightforward nucleophilic attack on the carbonyl group. It is proposed that after the initial addition, a rearrangement occurs, possibly involving the transfer of a phenylthio group. This contrasts with the reaction of the less bulky tris(methylthio)methyl-lithium with the same lactone, which gives the expected hemiketal product. rsc.org

Reactions with Epoxides: Ring-Opening Mechanisms and Products

The reaction of lithium, [tris(phenylthio)methyl]- with epoxides is generally inefficient. researchgate.net Due to its steric hindrance and basicity, it often acts as a base, leading to poor yields of the desired ring-opened alkylation products. researchgate.net In general, the ring-opening of epoxides with organolithium reagents occurs via an SN2 mechanism, where the nucleophile attacks the less substituted carbon atom of the epoxide ring. youtube.comlibretexts.orglibretexts.org This is particularly true under basic or neutral conditions. youtube.comlibretexts.orglibretexts.org The significant ring strain of the three-membered epoxide ring facilitates this reaction, even though alkoxides are typically poor leaving groups. libretexts.orglibretexts.org However, the low reactivity of lithium, [tris(phenylthio)methyl]- with epoxides suggests that its nucleophilicity is outweighed by its basicity and steric bulk in this context. researchgate.net

Electrophilic Alkylation and Acylation Reactions

As a potent nucleophile, lithium, [tris(phenylthio)methyl]- engages in reactions with various electrophiles beyond carbonyls.

Alkylation: It reacts efficiently with primary alkyl bromides and iodides, as well as allyl halides, to form the corresponding alkylated products. researchgate.net However, reactions with secondary halides give poor yields, again likely due to the reagent's steric bulk favoring elimination over substitution. researchgate.net The reagent can also be alkylated by silyl (B83357) chlorides. researchgate.net

Acylation: Information regarding direct acylation reactions with acylating agents like acid chlorides is limited in the provided search results. However, its reaction with carbon dioxide (CO₂) to form the corresponding carboxylic acid adduct demonstrates its ability to react with acyl-type electrophiles. researchgate.net

The following table provides examples of successful electrophilic reactions:

ElectrophileProduct Type
Primary alkyl bromides/iodidesAlkylated trithioorthoesters
Allyl halidesAlkylated trithioorthoesters
Carbon Dioxide (CO₂)Trithioorthoester carboxylic acid
Alkyl and Aryl disulfidesThio-substituted trithioorthoesters
Silyl chloridesSilylated trithioorthoesters

Intramolecular Rearrangements and Cyclization Pathways of Related Carbanions

While specific information on intramolecular rearrangements and cyclizations of the [tris(phenylthio)methyl]- carbanion itself is scarce in the provided results, the behavior of structurally related carbanions offers valuable insights. Adducts formed from the reaction of lithium, [tris(phenylthio)methyl]- can undergo further transformations. researchgate.net For instance, the resulting carbanions or carbenes generated from these adducts can induce ring expansions and conjugate additions. researchgate.net

Furthermore, the 1,4-transfer of a silyl group from carbon to oxygen has been observed in systems where the resulting carbanion is stabilized by a phenylthio group. rsc.org This suggests that under certain conditions, intramolecular rearrangements involving the migration of a substituent to a newly formed alkoxide are plausible. Such rearrangements can lead to the formation of new and unexpected products, as seen in the reaction with δ-valerolactone. rsc.org The potential for the [tris(phenylthio)methyl]- moiety to participate in or influence such rearrangements in its adducts is an area that warrants further investigation.

Mechanistic Investigations via Kinetic and Isotopic Labeling Studies

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a reagent as versatile as Lithium, [tris(phenylthio)methyl]-, a deep understanding of its reaction pathways and the intermediates involved is crucial for predicting its behavior and expanding its synthetic utility. Kinetic and isotopic labeling studies are powerful tools to probe these mechanistic details, offering insights into the rate-determining steps, transition state structures, and the movement of atoms throughout a reaction.

Transition State Characterization and Reaction Pathway Determination

The reactivity of Lithium, [tris(phenylthio)methyl]- is characterized by its function as a nucleophilic acyl anion equivalent and its ability to act as a precursor to bis(phenylthio)carbene. The reaction pathway followed is highly dependent on the nature of the electrophile, the reaction temperature, and the solvent system employed.

Detailed mechanistic studies, often combining kinetic analysis with computational modeling, are essential to map the potential energy surface of a reaction. This allows for the characterization of transition states, which are the highest energy points along the reaction coordinate and represent the critical juncture between reactants and products.

One of the key features of Lithium, [tris(phenylthio)methyl]- is its equilibrium with bis(phenylthio)carbene and lithium thiophenolate, particularly at temperatures above -20°C. This equilibrium is a critical consideration in any mechanistic analysis as it presents two distinct reactive species that can engage with a substrate.

Kinetic Studies:

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, temperature, and other variables. For reactions involving Lithium, [tris(phenylthio)methyl]-, kinetic analysis can help to:

Determine the order of the reaction: This reveals which species are involved in the rate-determining step. For example, a first-order dependence on the electrophile concentration would suggest that the initial nucleophilic attack is the slow step.

Establish the influence of the lithium cation: The aggregation state of the organolithium reagent and the role of the lithium cation in coordinating to the electrophile can significantly impact the reaction rate. Kinetic studies in the presence of chelating agents like TMEDA (tetramethylethylenediamine) can help to deconvolute these effects.

Quantify the effect of steric hindrance: The bulky nature of the three phenylthio groups imparts significant steric hindrance, which can influence the rate of nucleophilic attack. Comparing the reaction rates with less hindered analogues, such as tris(methylthio)methyllithium, provides quantitative data on these steric effects. researchgate.net

Illustrative Kinetic Data for Nucleophilic Addition:

The following table represents hypothetical kinetic data for the reaction of Lithium, [tris(phenylthio)methyl]- with a generic aldehyde, illustrating how rate constants can be used to probe the reaction mechanism.

EntryElectrophile[Reagent] (M)[Electrophile] (M)Temperature (°C)Observed Rate Constant (k_obs) (s⁻¹)
1Benzaldehyde0.10.1-781.2 x 10⁻³
2Benzaldehyde0.20.1-782.4 x 10⁻³
3Benzaldehyde0.10.2-781.2 x 10⁻³
4Pivalaldehyde0.10.1-783.5 x 10⁻⁵

Note: This table is for illustrative purposes and does not represent actual experimental data.

The data in this hypothetical table would suggest that the reaction is first order in Lithium, [tris(phenylthio)methyl]- and zero order in the aldehyde, pointing towards a rate-determining step that may involve the deaggregation of the organolithium species or its conversion to the carbene, depending on the specific conditions. The significantly lower rate constant for the sterically hindered pivalaldehyde highlights the impact of steric effects on the reaction pathway.

Isotopic Labeling Studies:

Isotopic labeling is an invaluable technique for tracing the path of atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or Deuterium (B1214612) for Hydrogen), the fate of that specific atom in the product can be determined, providing definitive evidence for or against a proposed mechanism.

For Lithium, [tris(phenylthio)methyl]-, isotopic labeling could be employed to:

Confirm the carbanionic nature: Preparing the reagent from tris(phenylthio)methane and a labeled organolithium reagent (e.g., ¹³C-n-BuLi) would result in a ¹³C-labeled Lithium, [tris(phenylthio)methyl]-. The position of the ¹³C label in the final product after reaction with an electrophile would confirm the site of nucleophilic attack.

Investigate the carbene pathway: By labeling the central carbon of the tris(phenylthio)methane precursor, one could follow its fate in reactions that are suspected to proceed via the bis(phenylthio)carbene intermediate. For example, in a cyclopropanation reaction, the presence of the isotopic label in the cyclopropane (B1198618) ring would provide strong evidence for a carbene-mediated pathway.

Probe for rearrangement processes: In certain reactions, rearrangements can occur. Isotopic labeling can unambiguously track the connectivity of the molecular skeleton throughout the transformation.

Hypothetical Isotopic Labeling Experiment:

Consider the reaction of ¹³C-labeled Lithium, [tris(phenylthio)methyl]- with an epoxide.

Reactant 1Reactant 2Proposed IntermediateProductIsotopic Label Position
Li, [¹³C(SPh)₃]Ethylene Oxide¹³C-labeled alkoxide1,1,1-Tris(phenylthio)-3-propanolThe ¹³C label is located at the C1 position of the propanol (B110389) backbone.

Note: This table illustrates the expected outcome of a hypothetical isotopic labeling experiment.

The confirmation of the ¹³C label at the C1 position would strongly support a direct nucleophilic attack of the carbanion on the epoxide ring. Any scrambling of the label would suggest the involvement of alternative, more complex mechanistic pathways.

Through the combined application of kinetic and isotopic labeling studies, alongside computational chemistry, a comprehensive picture of the transition states and reaction pathways for reactions involving Lithium, [tris(phenylthio)methyl]- can be developed. This detailed mechanistic understanding is paramount for the rational design of new synthetic methodologies and the prediction of reaction outcomes with a high degree of certainty.

Strategic Applications of Lithium, Tris Phenylthio Methyl in Advanced Organic Synthesis

Versatile Formyl Anion Equivalency and Ortho-Thioester Transformations

The core reactivity of Lithium, [tris(phenylthio)methyl]- lies in its ability to act as a d¹ synthon, effectively transferring a formyl group after a two-step sequence of addition and hydrolysis. The tris(phenylthio)methyl group serves as a robust protecting group for the formyl functionality, allowing for a broad range of synthetic manipulations before its unmasking.

The reaction of Lithium, [tris(phenylthio)methyl]- with various electrophiles provides a direct route to substituted trithioorthoesters. These compounds are valuable intermediates in organic synthesis. For instance, the reagent efficiently reacts with primary alkyl bromides and iodides, as well as allyl halides, to furnish the corresponding tris(phenylthio)methylated products. researchgate.net Similarly, it undergoes 1,2-addition to both saturated and unsaturated aldehydes. researchgate.net

A significant application is its conjugate addition to unhindered α,β-unsaturated ketones, which proceeds in good to excellent yields to produce γ-keto trithioorthoesters. researchgate.net These adducts are stable and can be isolated, providing a platform for further synthetic elaborations.

The reaction of Lithium, [tris(phenylthio)methyl]- with other electrophiles has also been documented, as summarized in the table below.

ElectrophileProduct TypeReference
Alkyl HalidesSubstituted Trithioorthoester researchgate.net
Aldehydesα-Hydroxy Trithioorthoester researchgate.net
α,β-Unsaturated Ketonesγ-Keto Trithioorthoester researchgate.net
Carbon DioxideTris(phenylthio)acetic Acid researchgate.net
DisulfidesTetrakis(phenylthio)methane researchgate.net
Silyl (B83357) ChloridesTris(phenylthio)silyl-methane researchgate.net
Epoxidesβ-Hydroxy Trithioorthoester researchgate.net
LactonesRing-opened adducts researchgate.netrsc.org

Interactive Data Table: Reaction of Lithium, [tris(phenylthio)methyl]- with Various Electrophiles.

While the primary products are trithioorthoesters, the synthesis of mixed oxygen-sulfur orthoesters or traditional orthoesters (containing three oxygen atoms) using this specific lithium reagent is less common and not a primary application. Standard methods for orthoester synthesis, such as the Pinner reaction of nitriles with alcohols, are generally employed for accessing those compounds. researchgate.net

A key feature of the trithioorthoester adducts is their facile conversion to various carboxylic acid derivatives. The hydrolysis of the tris(phenylthio)methyl group is typically achieved under mild conditions using heavy metal salts, such as mercury(II) chloride or silver trifluoroacetate, in aqueous organic solvents. researchgate.net This unmasking step reveals the carboxylic acid functionality. For example, the γ-keto trithioorthoesters formed from conjugate addition can be hydrolyzed to the corresponding γ-keto carboxylic acids.

Furthermore, the adducts derived from the reaction of Lithium, [tris(phenylthio)methyl]- with aldehydes can be oxidized to generate α-hydroxy carboxylic acids. The conversion of trithioorthoesters to esters can be accomplished by performing the hydrolysis in the presence of an alcohol. For instance, treatment of the adducts with mercury(II) salts in methanol (B129727) can directly yield methyl esters. researchgate.net

The reaction of Lithium, [tris(phenylthio)methyl]- with δ-valerolactone has been shown to yield different products depending on the reaction conditions, including a phenyl thiocarboxylate derivative resulting from a more complex reaction pathway. rsc.org

Role in Complex Molecular Architecture and Natural Product Synthesis

The unique reactivity and stereochemical control offered by Lithium, [tris(phenylthio)methyl]- have made it a valuable tool in the assembly of complex molecules, including natural products.

A significant advantage of Lithium, [tris(phenylthio)methyl]- is its ability to participate in highly diastereoselective addition reactions, particularly with chiral substrates. This has been effectively demonstrated in the context of carbohydrate chemistry. The addition of the reagent to carbohydrate-based aldehydes, such as those derived from xylose and mannose, proceeds with high diastereoselectivity, allowing for the elongation of the carbon chain by a single, stereochemically defined unit. researchgate.net The observed high selectivity is often superior to that achieved with other organometallic reagents like vinyl Grignard reagents. researchgate.net

The bulky nature of the tris(phenylthio)methyl anion plays a crucial role in directing the approach of the nucleophile to the less sterically hindered face of the electrophile. This principle has been successfully applied in the 1,2-addition to α- and β-glycero-nitroolefins, where the reaction provides the expected diastereoisomer exclusively. The stereoselectivity in these cases is dictated by the existing stereocenters in the substrate, which effectively shield one face of the double bond. researchgate.net

While organolithium reagents are widely used for the regioselective functionalization of aromatic and heteroaromatic systems, the specific application of Lithium, [tris(phenylthio)methyl]- for this purpose is not extensively documented in the literature. The steric bulk of the reagent may limit its utility in directed ortho-metalation reactions or in reactions where approach to the aromatic ring is sterically hindered. Generally, smaller or more reactive organolithium species are employed for such transformations.

Methodological Advancements and Cascade Reactions Employing the Reagent

Research into the reactivity of Lithium, [tris(phenylthio)methyl]- has led to the development of novel synthetic methodologies. One notable advancement is the utilization of the adducts themselves as precursors to other reactive intermediates. The adducts can undergo further lithiation or, upon warming, can generate bis(phenylthio)carbene. researchgate.net This carbenoid species can then participate in a variety of transformations, including cyclopropanations, particularly in an intramolecular fashion. This has been demonstrated to be an effective route to sulfur-substituted bicyclic ketones. researchgate.net

The generation of carbenes or carbanions from the initial adducts opens up the possibility of cascade or tandem reactions, where multiple bond-forming events occur in a single pot. For example, after the initial nucleophilic addition, the resulting intermediate can be trapped in situ with another electrophile, or it can undergo a spontaneous rearrangement or cyclization. The conjugate addition of the reagent to cyclic unsaturated ketones generates a regiochemically defined enolate that can be trapped with electrophiles, leading to the formation of highly functionalized cyclic systems. researchgate.net

Despite this potential, well-defined and broadly applicable cascade reactions initiated by the primary addition of Lithium, [tris(phenylthio)methyl]- are not yet a widespread feature in the synthetic literature. The development of such processes remains an area of ongoing interest.

Computational and Theoretical Insights into Lithium, Tris Phenylthio Methyl Chemistry

Electronic Structure and Energetic Profile of the Carbanionic Species

The core of Lithium, [tris(phenylthio)methyl]-'s reactivity lies in its carbanionic center, C(SPh)₃⁻. The stability of this anion is significantly influenced by the three attached phenylthio (SPh) groups.

Quantum mechanical calculations have been instrumental in elucidating the mechanisms by which sulfur stabilizes an adjacent carbanion. Several factors contribute to this stabilization, including polarizability, resonance involving d-orbitals (d-p π-resonance), and negative hyperconjugation.

Early theories emphasized the role of d-p π-conjugation, where the lone pair of the carbanion delocalizes into vacant 3d orbitals on the sulfur atom. However, more recent high-level ab initio and Density Functional Theory (DFT) calculations have suggested that the role of d-orbitals may be less significant than previously thought. Instead, the polarizability of the large sulfur atom and negative hyperconjugation are now considered major contributors to the stability of sulfur-stabilized carbanions. acs.orgacs.org

The phenyl groups in the [tris(phenylthio)methyl]- anion also play a role in stabilization through resonance, delocalizing the negative charge over the aromatic rings. This extended delocalization further contributes to the stability of the carbanion, making it less reactive and more selective than simpler alkyl lithium reagents.

Table 1: Factors Contributing to the Stabilization of the [tris(phenylthio)methyl]- Carbanion

Stabilizing FactorDescription
Polarizability of Sulfur The large, diffuse electron cloud of the sulfur atom is easily distorted, effectively dispersing the negative charge of the carbanion. acs.org
Negative Hyperconjugation Interaction of the carbanionic lone pair with the σ* antibonding orbitals of the C-S bonds, leading to charge delocalization. acs.org
Inductive Effect The electronegativity of the sulfur atoms withdraws electron density from the central carbon, stabilizing the negative charge.
Resonance with Phenyl Groups Delocalization of the negative charge into the π-systems of the three phenyl rings.
d-p π Conjugation Historically proposed interaction of the carbanion lone pair with vacant 3d orbitals on sulfur, now considered a minor contributor. acs.org

Modeling of Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to investigate the pathways of reactions involving Lithium, [tris(phenylthio)methyl]- and to predict their outcomes.

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. For the reactions of Lithium, [tris(phenylthio)methyl]-, such as its conjugate addition to α,β-unsaturated ketones, DFT calculations can be employed to determine the geometries of the transition states and their corresponding activation energies. numberanalytics.com

The transition state is the highest energy point along the reaction coordinate, and its structure provides insights into the mechanism of the reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the rate of a reaction. While specific DFT studies on the transition states of reactions with Lithium, [tris(phenylthio)methyl]- are not abundant in the literature, the methodology has been successfully applied to a vast number of other organolithium reactions. capes.gov.brnih.gov These studies typically involve locating the transition state structure and then performing frequency calculations to confirm that it is a true saddle point on the potential energy surface.

Lithium, [tris(phenylthio)methyl]- often exhibits high levels of selectivity in its reactions. Computational models can help to explain and predict this selectivity.

Chemoselectivity: In a molecule with multiple electrophilic sites, DFT calculations can predict which site is more likely to be attacked by the nucleophilic carbanion by comparing the activation energies for the different possible reaction pathways.

Regioselectivity: For example, in the reaction with an α,β-unsaturated ketone, the reagent can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition. By calculating the energies of the transition states for both pathways, it is possible to predict which regioisomer will be the major product. acs.org

Stereoselectivity: When the reaction can lead to the formation of new stereocenters, computational modeling can be used to predict the diastereomeric or enantiomeric excess. This is achieved by comparing the energies of the transition states leading to the different stereoisomers. The steric bulk of the three phenylthio groups is a significant factor in controlling the stereochemical outcome of its reactions. researchgate.net

Solvation Effects and Ion-Pair Interactions in Solution

The reactivity of organolithium reagents in solution is profoundly influenced by the solvent and the nature of the ion-pairing between the carbanion and the lithium cation. acs.org

Computational models, often combining quantum mechanics with molecular mechanics (QM/MM) or using continuum solvation models, can provide a detailed picture of these effects. rsc.orgrsc.org The interaction between the lithium cation and the solvent molecules can lead to the formation of either contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs). acs.org

In a contact ion pair , the lithium cation and the [tris(phenylthio)methyl]- anion are in direct contact. In a solvent-separated ion pair , one or more solvent molecules are inserted between the cation and the anion. The equilibrium between CIPs and SSIPs is dependent on the solvent's polarity and coordinating ability. Polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) favor the formation of SSIPs. acs.orgacs.org

The type of ion pair present in solution can significantly impact the nucleophilicity of the carbanion. In general, SSIPs are more reactive than CIPs because the carbanion is more "free" and accessible to the electrophile.

Table 2: Calculated Solvation Free Energies of Li⁺ in Various Solvents

SolventCoordination Number (n) in Li⁺(Solvent)ₙCalculated Solvation Free Energy (kcal/mol)Reference
Ethylene Carbonate (EC)4-91.3 rsc.org
Dimethyl Ether (DME)3-128.3 to -138.3 rsc.org
Dimethyl Sulfoxide (DMSO)4-133.1 to -143.7 rsc.org

Note: The data in this table represents the solvation of the lithium cation in different solvents and provides a general idea of the energetics involved in the solvation process, which is a key aspect of understanding the behavior of Lithium, [tris(phenylthio)methyl]- in solution.

Future Research Perspectives and Evolving Applications

Development of Catalytic and Asymmetric Variants

The stoichiometric use of chiral auxiliaries has demonstrated the potential for diastereoselective additions of Lithium, [tris(phenylthio)methyl]-. A significant future direction lies in the development of catalytic and enantioselective variants, which would substantially increase its efficiency and appeal.

Current research has shown that the reagent undergoes highly diastereoselective additions to certain chiral substrates. For instance, its reaction with carbohydrate-derived aldehydes, such as xylose-5-aldehyde and mannose-6-aldehyde, proceeds with high diastereoselectivity to furnish single diastereomer products. researchgate.net This inherent stereocontrol, dictated by the existing chirality in the substrate, provides a strong foundation for developing catalyst-controlled asymmetric transformations. Similarly, high diastereoselectivity is observed in the Michael addition of the reagent to nitroolefins appended to a dioxolane chiral auxiliary. researchgate.net

Future research should focus on external chiral ligand-controlled reactions. The development of chiral ligands capable of complexing with the lithium cation could induce enantioselectivity in reactions with prochiral electrophiles. Strategies successfully employed for other organolithium reagents, such as the use of chiral amines, ethers, or diamines like (-)-sparteine, could be adapted for this system. libretexts.org The goal would be to create a chiral environment around the reactive carbanion, directing its attack on one face of the electrophile.

A key area for development is the catalytic asymmetric conjugate addition. libretexts.orgnih.gov While diastereoselective conjugate additions have been reported, achieving high enantioselectivity with a catalytic amount of a chiral promoter remains a significant challenge. Research could explore the use of copper- or nickel-based co-catalysts in conjunction with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, a strategy that has proven effective for other nucleophiles.

Table 1: Examples of Diastereoselective Reactions with Lithium, [tris(phenylthio)methyl]-

ElectrophileChiral SourceDiastereomeric Excess (d.e.)Product TypeReference
Xylose-5-aldehydeSubstrateHigh (single diastereomer)Elongated carbohydrate researchgate.net
Mannose-6-aldehydeSubstrateHigh (single diastereomer)Elongated carbohydrate researchgate.net
α,β-unsaturated nitroolefinDioxolane auxiliary>98%γ-Nitro orthothioester researchgate.net
5-(xylofuranosyl)-nitroolefinSubstrate79%γ-Nitro orthothioester researchgate.net

This table is interactive. Click on headers to sort.

Integration into Continuous Flow and Green Chemistry Methodologies

The highly reactive and often pyrophoric nature of organolithium reagents presents significant safety and scalability challenges in traditional batch chemistry. Continuous flow processing offers a powerful solution to these issues, and the integration of Lithium, [tris(phenylthio)methyl]- into such systems is a promising avenue for future development.

Flow chemistry provides enhanced control over reaction parameters. The high surface-area-to-volume ratio of microreactors allows for superior heat dissipation, mitigating the risks associated with the highly exothermic nature of many organolithium reactions. This precise temperature control can also suppress side reactions, leading to cleaner reaction profiles and higher yields. The generation and immediate use of unstable reagents like Lithium, [tris(phenylthio)methyl]- in a flow stream can minimize decomposition and improve reproducibility.

Adopting flow chemistry for this reagent aligns with the principles of Green Chemistry. Key benefits include:

Enhanced Safety: Reduces the risks associated with handling large quantities of a highly reactive reagent.

Energy Efficiency: Improved heat transfer reduces the energy required for cooling, and in some cases, allows for reactions at higher temperatures than are feasible in batch.

Waste Reduction: Higher yields and cleaner reactions lead to less waste generation and simpler purification processes.

Scalability: Scaling up production is more straightforward and safer in a continuous system compared to large-scale batch reactors.

Future work will involve designing and optimizing flow reactor setups for the in situ generation and subsequent reaction of Lithium, [tris(phenylthio)methyl]-. This would involve pumping a solution of tris(phenylthio)methane (B57182) and a strong base like n-butyllithium to a mixing junction, followed by the introduction of an electrophile downstream. Such a setup would be invaluable for industrial-scale synthesis, making the utility of this reagent more accessible for large-scale applications.

Exploitation in Materials Science and Polymer Chemistry

While primarily used in small-molecule synthesis, the unique structure of Lithium, [tris(phenylthio)methyl]- offers intriguing possibilities for materials science and polymer chemistry that are yet to be explored. The tris(phenylthio)methyl moiety is a dense source of sulfur and aromatic rings, suggesting its potential as a precursor for advanced materials with specific optical or electronic properties.

A significant future direction is the use of this reagent or its parent compound, tris(phenylthio)methane, as a monomer or cross-linking agent for the synthesis of sulfur-rich polymers. nih.gov High sulfur content polymers are of great interest for applications such as:

High Refractive Index Materials: The high polarizability of sulfur atoms can lead to polymers with high refractive indices, which are valuable for optical lenses and coatings.

Cathode Materials for Lithium-Sulfur Batteries: Sulfur-rich polymers can serve as cathode materials, helping to mitigate the dissolution of polysulfides that plagues conventional lithium-sulfur batteries. nih.gov

Specialty Elastomers: The incorporation of thioether linkages can impart unique thermal and mechanical properties to polymers.

Research could focus on the polymerization of derivatives of tris(phenylthio)methane or its use as an initiator for ring-opening polymerizations. For instance, functionalizing the phenyl rings with polymerizable groups could allow its incorporation into various polymer backbones. Alternatively, the carbanion itself could potentially initiate the polymerization of certain monomers, such as epoxides or acrylates, leading to polymers with a tris(phenylthio)methyl end-group that imparts specific properties to the material. The steric bulk of the tris(phenylthio)methyl group could also be exploited to create polymers with defined microstructures. researchgate.net

Interdisciplinary Applications and Expanding Synthetic Utility

The application of Lithium, [tris(phenylthio)methyl]- is expanding beyond its traditional role as a simple formyl or carboxyl anion equivalent. Its utility in complex, multi-step syntheses and its application in other fields like carbohydrate chemistry highlight its growing importance.

A notable interdisciplinary application is in the field of glycochemistry. The reagent has been successfully used for the one-carbon elongation of carbohydrate-based aldehydes, providing a direct route to higher-order sugars like L-iduronyl and D,L-manno-heptopyranoside derivatives with excellent stereocontrol. researchgate.net This demonstrates its potential for the synthesis and modification of complex biomolecules.

The synthetic utility of the reagent has also been expanded through its reaction with organoboranes. Treating trialkylboranes with Lithium, [tris(phenylthio)methyl]- followed by an oxidative workup provides a method for homologation, yielding ketones or tertiary alcohols depending on the reaction conditions. researchgate.net This transformation significantly broadens its application in building complex carbon frameworks.

Furthermore, the adducts formed from the reaction of Lithium, [tris(phenylthio)methyl]- can serve as precursors to other reactive intermediates. The ability to generate carbenes or undergo further lithiation allows for subsequent transformations like ring expansions and intramolecular cyclizations, leading to complex structures such as sulfur-substituted bicyclic ketones. researchgate.net This latent reactivity makes it a powerful tool for cascade reaction sequences.

Table 2: Expanded Synthetic Applications of Lithium, [tris(phenylthio)methyl]-

Reaction TypeSubstrateProductSignificanceReference
One-Carbon ElongationCarbohydrate AldehydesHigher-order sugarsSynthesis of complex carbohydrates researchgate.net
HomologationTrialkylboranesKetones / Tertiary AlcoholsCarbon chain extension researchgate.net
Conjugate Additionα,β-Unsaturated Ketonesγ-Keto-orthothioestersSynthesis of 1,4-dicarbonyl precursors researchgate.net
Intramolecular TrappingAlkene-containing adductsSulfur-substituted bicyclic ketonesAccess to complex ring systems researchgate.net

This table is interactive. Click on headers to sort.

Future research will likely uncover more novel transformations and applications, particularly in the synthesis of natural products and pharmaceutically active compounds where the controlled introduction of single carbon units is often a key challenge.

Q & A

Q. What advanced synthetic applications leverage Lithium [tris(phenylthio)methyl]-’s synergy with transition-metal catalysts?

  • Methodological Answer : Explore cross-coupling reactions (e.g., Negishi or Kumada) using Ni/Fe catalysts. Optimize ligand-metal ratios (e.g., 1:1 vs. 1:2) to enhance turnover numbers (TONs). Mechanistic probes include EPR spectroscopy to detect radical intermediates .

Guidelines for Rigorous Research Design

  • PICO Framework : Define Population (e.g., organolithium compounds), Intervention (synthetic modification), Comparison (alternative reagents), Outcome (yield/reactivity metrics) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (knowledge gaps), Novel (unexplored Li–S interactions), Ethical (waste management), Relevant (applications in asymmetric synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.